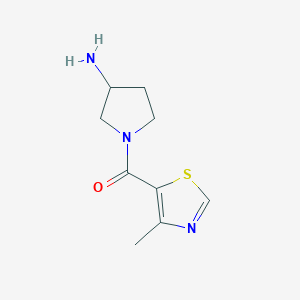

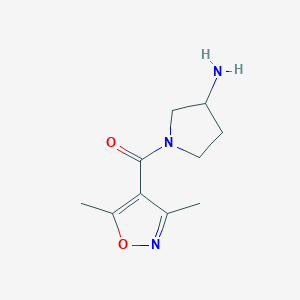

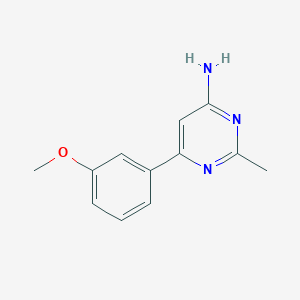

![molecular formula C7H4N4OS B1488730 thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 2098097-33-5](/img/structure/B1488730.png)

thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

Overview

Description

“Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one” is a heterocyclic compound . It’s a part of a larger family of compounds known as thienotriazolodiazepines .

Molecular Structure Analysis

The molecular structure of “thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one” is complex, with multiple rings and functional groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications

Pharmaceutical Research: Antiproliferative Agents

This compound has been explored for its potential as an antiproliferative agent. Researchers have designed and synthesized derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one and evaluated their efficacy against several cancer cell lines . The modifications to the core structure aim to enhance its interaction with biological targets, potentially leading to new cancer therapies.

Drug Design: Kinase Inhibition

Derivatives of this compound have found applications in drug design, particularly as inhibitors of Janus kinases, which are important targets for autoimmune diseases . The structural motif of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one serves as a scaffold for developing potent kinase inhibitors, contributing to the treatment of conditions like rheumatoid arthritis and psoriasis.

Material Science: Light-Emitting Materials

In the field of material science, this compound’s derivatives have been utilized in the design of efficient light-emitting materials for phosphorescent OLED devices . The electronic properties of the heterocyclic system make it suitable for applications in optoelectronics, where it can improve the performance and efficiency of OLEDs.

Chemical Synthesis: Heterocyclic Systems

The synthesis of new heterocyclic systems incorporating the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one framework has been a subject of interest in chemical research . These systems are valuable in developing novel compounds with potential applications in various fields, including pharmaceuticals and agrochemicals.

Biological Evaluation: EGFR Inhibition

Another significant application is in the biological evaluation of compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a critical target in cancer therapy, and derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one are being assessed for their ability to inhibit this receptor, which could lead to new treatments for cancer.

Mechanism of Action

Mode of Action

It is suggested that similar compounds act by targeting an intracellular site in a competitive manner .

Pharmacokinetics

A similar compound has been found to have a short half-life (t1/2 = 28 min) in in vitro rat hepatic microsomes stability tests .

Result of Action

Similar compounds have been found to decrease maximum urinary concentration and increase urination volume .

properties

IUPAC Name |

5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,8,10-tetraen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4OS/c12-7-6-4(1-2-13-6)11-5(9-7)3-8-10-11/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJHBNQYGASUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N3C(=NC2=O)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

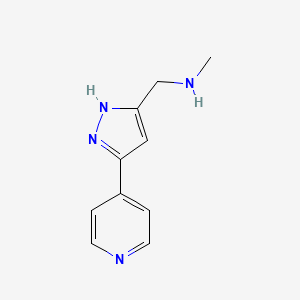

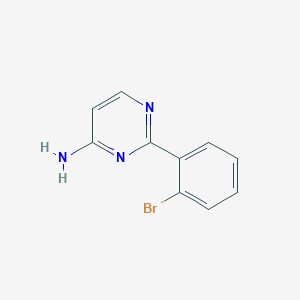

![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)

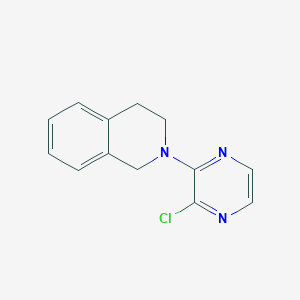

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)

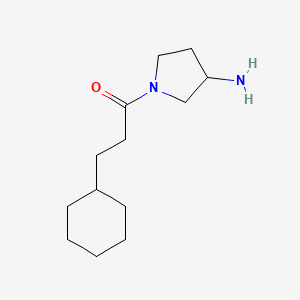

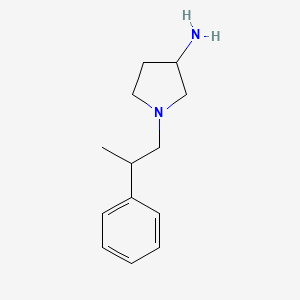

![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)

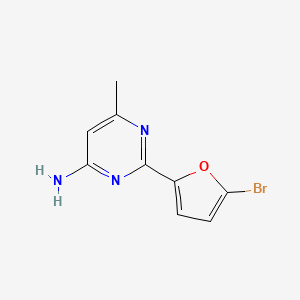

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)